3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a natural compound found in plants like Psoralea corylifolia . Its core structure consists of a fused benzopyran-furan system, with a 4-methylphenyl group substituted at position 3 (Figure 1).
Properties
Molecular Formula |
C18H12O3 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H12O3/c1-11-2-4-12(5-3-11)15-10-20-17-9-16-13(8-14(15)17)6-7-18(19)21-16/h2-10H,1H3 |
InChI Key |
VDJHVGAQIUSMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C=CC(=O)OC4=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenyl-substituted chromenone derivatives with furan derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized derivatives of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA gyrase in bacteria and kinases in cancer cells.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Core : 7H-furo[3,2-g]chromen-7-one (psoralen backbone).
- Substituent : Aromatic 4-methylphenyl group at position 2.
- Molecular Formula : C₁₈H₁₂O₃ (calculated based on psoralen’s formula (C₁₁H₆O₃) with additional C₇H₆ substituent).
Comparison with Structurally Similar Compounds
Psoralen (7H-Furo[3,2-g]chromen-7-one)
Imperatorin (9-(3-Methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one)
- Structure : 9-position substituted with a prenyloxy group.
- Molecular Weight : 270.28 g/mol .
- Activity: Neuroprotective: Reduces oxidative stress and inflammation in neuronal cells . Skin-Whitening: Inhibits tyrosinase synthesis in melanocytes .
- Key Difference : The 9-substitution in imperatorin enhances membrane permeability compared to 3-substituted derivatives, favoring central nervous system (CNS) targeting .
3-(4-Methoxyphenyl)-5-Methyl-7H-furo[3,2-g]chromen-7-one
Compound 13 (Triazole-Modified Derivative)
4-Amino-9-Methoxy-7H-furo[3,2-g]chromen-7-one
- Structure: Amino group at position 4 and methoxy at position 7.
- Activity: Light-activated cytotoxicity against breast cancer cells (mechanism akin to psoralen but with enhanced DNA crosslinking due to amino group) .
Structure-Activity Relationship (SAR) Trends
Research Findings and Data Tables
Table 1. Comparative Pharmacological Profiles
Table 2. Structural Modifications and Therapeutic Implications
| Modification Site | Example Compound | Therapeutic Advantage | Limitation |
|---|---|---|---|
| 3-Position | Target compound | Enhanced lipophilicity for tissue penetration | Potential metabolic instability |
| 9-Position | Imperatorin | CNS-targeted neuroprotection | Limited solubility in aqueous media |
| Side Chain | CYP3A4 inhibitors (9a–9d) | Improved enzyme inhibition kinetics | Synthetic complexity |
Biological Activity
3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromenone family. Its unique structure, characterized by a fused furan and chromene ring system, positions it as a significant subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C19H14O3
- Molecular Weight : 290.32 g/mol
- Structural Features : The compound features a methyl group at the 4-position of the phenyl ring, enhancing its biological activity and solubility in organic solvents.
Biological Activity Overview
Research indicates that 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exhibits notable biological activities, particularly in cancer research. Key findings include:
- Anticancer Properties : The compound has been shown to induce apoptosis in hepatoma cells by modulating proteins involved in cell survival and death pathways. Specifically, it decreases levels of B-cell lymphoma 2 (Bcl-2) while increasing Bim (Bcl-2-interacting mediator of cell death), leading to the activation of pro-apoptotic factors such as BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer) .
- Mechanism of Action : The compound disrupts interactions between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic factors (like BAX), facilitating mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytosol. This mechanism is crucial for its therapeutic potential against drug-resistant forms of hepatocellular carcinoma .
Comparative Analysis with Related Compounds
The following table compares 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Methyl-7H-furo[3,2-g]chromen-7-one | Methyl group at position 3 | Exhibits anti-inflammatory properties |
| 9-Methyl-3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen | Additional phenyl group at position 9 | Potential anti-cancer activity |
| 5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one | Butyl substituent at position 5 | Investigated for neuroprotective effects |
The unique combination of substituents in 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one may enhance its therapeutic efficacy compared to other similar compounds.
Case Studies and Research Findings
- Induction of Apoptosis : A study demonstrated that treatment with 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one resulted in significant apoptosis in hepatoma cells. This was evidenced by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines, indicating its potential as a broad-spectrum anticancer agent .
Future Directions
Further research is needed to elucidate the precise mechanisms through which 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exerts its biological effects. Understanding its interactions with specific molecular targets will be critical for developing therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
